molecular formula C16H17ClN2O4 B2738766 N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide CAS No. 1795190-68-9

N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide

Cat. No.: B2738766
CAS No.: 1795190-68-9
M. Wt: 336.77
InChI Key: CNYVOVPNTVSPHJ-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a complex organic compound that features a chlorophenyl group, a furan ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxalamide backbone.

    Attachment of the furan ring: The furan ring is introduced through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(3-(furan-2-yl)-2-hydroxypropyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(3-(furan-2-yl)-2-methylpropyl)oxalamide

Uniqueness

N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is unique due to the presence of both a furan ring and a chlorophenyl group, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-16(22,9-11-5-4-8-23-11)10-18-14(20)15(21)19-13-7-3-2-6-12(13)17/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYVOVPNTVSPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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